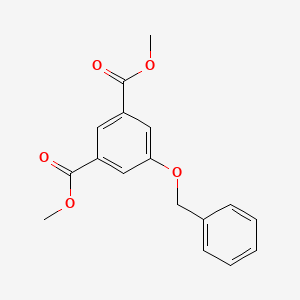
Dimethyl 5-benzyloxyisophthalate
Cat. No. B1623961
Key on ui cas rn:
53478-04-9
M. Wt: 300.3 g/mol
InChI Key: BOQCORYQJJYJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07253198B2
Procedure details


To a solution of 5-benzyloxy-isophthalic acid dimethyl ester (D44) (24 g, 80 mmol, 1 equiv) in MeOH (300 ml) was added 1N aqueous NaOH solution (76 ml, 76 mmol, 0.95 equiv) and the resulting solution was stirred at room temperature for 17 h. A second portion of 1N aqueous NaOH solution (15 ml, 15 mmol, 0.2 equiv) was added and the solution stirred for another 6 h. Most of the MeOH was removed in vacuo and the residue was partitioned between AcOEt and 1N aqueous NaOH solution. The aqueous layer was extracted with AcOEt, acidified to pH 1 and re-extracted with AcOEt. The second organic extract was dried over MgSO4 and concentrated in vacuo. The residue was triturated with Et2O to give 5-benzyloxy-isophthalic acid monomethyl ester (D46) (15.5 g, 68%) as a white solid. [M+H]+=2.86.0, RT=3.32 min




Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:13]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:11]=[C:6]([C:7]([O:9]C)=[O:8])[CH:5]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:13]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:11]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
76 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred at room temperature for 17 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred for another 6 h
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the MeOH was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between AcOEt and 1N aqueous NaOH solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with AcOEt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
re-extracted with AcOEt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The second organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with Et2O
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(C(=O)O)=CC(=C1)OCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.5 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
